A Senior Application Scientist's Field Guide to a Third-Generation ALK/ROS1 Inhibitor
A Senior Application Scientist's Field Guide to a Third-Generation ALK/ROS1 Inhibitor
An In-Depth Technical Guide to 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride (Lorlatinib/PF-06463922)
This document provides a comprehensive technical overview of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride, a compound identified by CAS number 1403766-76-6. In the field of oncology research and drug development, it is widely known by its developmental code, PF-06463922, and its approved name, Lorlatinib. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical nature, mechanism of action, preclinical validation, and practical applications.
Introduction: Overcoming the Challenge of Acquired Resistance
Oncogenic fusions of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are key drivers in subsets of non-small cell lung cancer (NSCLC) and other malignancies like neuroblastoma.[1][2] While first-generation tyrosine kinase inhibitors (TKIs) such as crizotinib have shown remarkable clinical efficacy, a significant challenge arises as most patients eventually develop resistance, often through secondary point mutations in the kinase domain.[1][3]
Lorlatinib (PF-06463922) was specifically engineered to address this critical unmet need. It is a potent, orally available, and ATP-competitive third-generation TKI designed to be highly active against a wide spectrum of ALK and ROS1 mutations that confer resistance to earlier-generation inhibitors.[4] A key feature of its design is its macrocyclic chemical structure, which contributes to its high potency and distinct binding profile. Furthermore, its ability to penetrate the blood-brain barrier makes it a crucial therapeutic option for patients with central nervous system (CNS) metastases, a common site of disease progression.[1][3] This guide synthesizes the critical preclinical and clinical data that define Lorlatinib as a pivotal tool in modern oncology.
Compound Profile and Physicochemical Properties
The fundamental characteristics of a compound are critical for experimental design. Lorlatinib's identity is defined by several key identifiers and properties.
| Property | Value |
| Compound Name | Lorlatinib (PF-06463922) |
| Systematic Name | 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride |
| CAS Number | 1403766-76-6 |
| Molecular Formula | C₈H₁₆ClN₃O (hydrochloride) |
| Molecular Weight | 205.69 g/mol (hydrochloride) |
| Description | An orally available, ATP-competitive macrocyclic inhibitor of ALK and ROS1 receptor tyrosine kinases.[5] |
Mechanism of Action: Potent and Broad-Spectrum Kinase Inhibition
Lorlatinib functions by competitively binding to the ATP-binding pocket of ALK and ROS1 kinases. This action prevents the phosphorylation and activation of the kinases, thereby blocking downstream signaling cascades essential for tumor cell survival, growth, and proliferation.[5]
The true expertise in its design is revealed by its efficacy against resistance mutations. Lorlatinib demonstrates superior potency against all known clinically acquired ALK mutations, including the highly resistant G1202R mutant, which is a major mechanism of failure for second-generation TKIs.[4] Similarly, it effectively blocks crizotinib-resistant ROS1 mutations such as G2032R.[3][4]
Caption: High-level convergent synthesis workflow for Lorlatinib.
Application in Research and Clinical Development
As a research tool, Lorlatinib is invaluable for:
-
Studying Resistance: Investigating the mechanisms of acquired resistance to first and second-generation TKIs.
-
Pathway Elucidation: Probing the downstream consequences of ALK/ROS1 inhibition in various cancer models.
-
Drug Combination Studies: Serving as a potent backbone therapy in studies exploring synergistic combinations to prevent or overcome resistance.
Clinically, Lorlatinib is being evaluated in a pivotal Phase I/II trial (NCT01970865) for patients with advanced ALK-positive or ROS1-positive NSCLC. [1]This trial is designed to assess its safety, pharmacokinetics, and efficacy across distinct patient populations, including those who are treatment-naïve and those who have progressed on prior TKI therapies. [1][6]
Exemplar Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a validated workflow for assessing the potency of Lorlatinib against an ALK-dependent cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lorlatinib in an ALK-driven neuroblastoma cell line (e.g., CLB-GE).
Materials:
-
CLB-GE neuroblastoma cells (or other relevant ALK/ROS1-dependent line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Lorlatinib (PF-06463922)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Multimode plate reader
Caption: Workflow for determining the IC₅₀ of Lorlatinib in a cell-based assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain CLB-GE cells in complete growth medium under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Harvest cells and perform a cell count. Seed 5,000 cells per well in 90 µL of medium into a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Lorlatinib in DMSO. Perform a serial dilution in complete medium to create 10X working solutions. The final concentrations in the assay may range from 1 nM to 10 µM.
-
Treatment: Add 10 µL of the 10X working solutions to the corresponding wells. Include wells treated with vehicle (DMSO at the highest concentration used, e.g., 0.1%) as a negative control and untreated wells as a baseline.
-
Incubation: Incubate the plate for 72 hours. Causality Insight: A 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that an effect on proliferation can be robustly measured.
-
Viability Measurement: Add 10 µL of Resazurin reagent to each well and incubate for an additional 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data: Set the vehicle-treated wells as 100% viability and wells with a potent cell killer or no cells as 0% viability.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC₅₀ value.
-
Conclusion
4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride (Lorlatinib/PF-06463922) represents a triumph of rational drug design in oncology. Its unique macrocyclic structure confers potent, broad-spectrum activity against ALK and ROS1, critically including the resistance mutations that render previous generations of inhibitors ineffective. Coupled with its ability to penetrate the CNS, it provides a powerful therapeutic strategy for a challenging patient population. For the research scientist, it is an exquisitely selective tool for probing kinase signaling and a benchmark compound for the development of future inhibitors.
References
-
Dana-Farber Cancer Institute. (n.d.). Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations. Retrieved from [Link]
-
Bauer, T. M., Shaw, A. T., Solomon, B., et al. (2015). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations. ASCO Publications. Retrieved from [Link]
-
Zou, H. Y., Friboulet, L., Kodack, D. P., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. Retrieved from [Link]
-
ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARBOR. NCT01970865. Retrieved from [Link]
-
Infarinato, N. R., Park, J. H., Krytska, K., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1015-1027. Retrieved from [Link]
-
Infarinato, N. R., Park, J. H., Krytska, K., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. PubMed. Retrieved from [Link]
-
Zou, H. Y., Li, Q., Lee, J. H., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. Retrieved from [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations | Dana-Farber Cancer Institute [dana-farber.org]
